molecular formula C20H30O7 B013939 T-2 triol CAS No. 97373-21-2

T-2 triol

Número de catálogo: B013939
Número CAS: 97373-21-2
Peso molecular: 382.4 g/mol
Clave InChI: DDAUKBBLCGQHIP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

T-2 Triol (3α,4β,15-trihydroxy-8α-(3-methylbutyryloxy)-12,13-epoxytrichothec-9-ene) is a major hydroxylated metabolite of T-2 toxin, a type A trichothecene mycotoxin produced by Fusarium species. It is formed through hydrolytic deacetylation and hydroxylation of T-2 toxin, primarily in the liver and intestinal cells of animals and humans . Structurally, this compound retains the trichothecene core (12,13-epoxy ring) but differs from T-2 toxin by the substitution of acetyl groups at C-4 and C-15 with hydroxyl groups . This modification reduces its toxicity compared to the parent compound .

Métodos De Preparación

  • T-2 Triol se produce a través de la transformación metabólica de la toxina T-2.
  • Los métodos de producción industrial no se informan comúnmente, ya que es principalmente un metabolito.
  • Análisis De Reacciones Químicas

    • T-2 Triol puede sufrir varias reacciones, incluyendo oxidación, reducción y sustitución.
    • Los reactivos y condiciones comunes dependen de la reacción específica.
    • Los principales productos formados durante estas reacciones no están ampliamente documentados.
  • Aplicaciones Científicas De Investigación

    Chemical Properties and Structure

    T-2 triol is characterized by the following chemical properties:

    • Chemical Formula : C20_{20}H30_{30}O7_{7}
    • CAS Number : 34114-98-2
    • Molecular Weight : 394.45 g/mol
    • Structure : The compound features an epoxide ring and multiple hydroxyl groups, which contribute to its biological activity .

    This compound exhibits various biological effects that are relevant for its application in different fields:

    • Toxicity : As a metabolite of T-2 toxin, this compound retains some toxic properties, including ribotoxicity, which can inhibit protein synthesis in eukaryotic cells. However, its toxicity is generally lower than that of the parent compound .
    • Biotransformation : Research indicates that this compound can undergo biotransformation processes in plants and microorganisms. For instance, studies have shown that it can be converted to less toxic forms through microbial action, making it a candidate for bioremediation applications .

    Applications in Agriculture

    This compound's role in agriculture primarily revolves around its interactions with plants and potential use in crop protection:

    • Plant Uptake and Metabolism : Studies demonstrate that this compound can be absorbed by plant roots and metabolized into less harmful compounds. This biotransformation may help mitigate the effects of mycotoxin contamination in crops .
    • Microbial Bioconversion : Certain yeast species have been identified as capable of degrading this compound, suggesting potential applications as natural additives in animal feeds to reduce mycotoxin levels .

    Table 1: Microbial Biotransformation of this compound

    MicroorganismBiotransformation TypeResulting Compound
    Trichomonascus spp.Deacetylation3-Acetyl T-2 toxin
    Anaerobic bacteriaDeepoxidationNeosolaniol
    Aerobic yeastsHydroxylationHydroxylated metabolites

    Pharmacological Research

    Recent studies have explored the therapeutic potential of trichothecenes, including this compound, in modulating immune responses:

    • Anti-inflammatory Properties : Research indicates that triterpenes and their derivatives can influence immune pathways, potentially leading to therapeutic applications in inflammatory diseases .
    • Pharmaceutical Development : The structural characteristics of this compound allow for modifications that may enhance its pharmacological properties. Investigations into its interactions with cellular targets are ongoing to assess its viability as a drug candidate .

    Case Study 1: Bioremediation Using Yeasts

    A study assessed the effectiveness of various yeast species in degrading this compound in contaminated grain samples. Results showed significant reductions in toxin levels after treatment with selected yeast strains, demonstrating the potential for using microbial bioconversion as a method for detoxifying agricultural products .

    Case Study 2: Plant Metabolism Studies

    Research involving durum wheat cultivars revealed that this compound uptake varied significantly among cultivars. The study highlighted the importance of understanding cultivar-specific responses to mycotoxins for developing resistant crop varieties and improving food safety protocols .

    Mecanismo De Acción

    • El mecanismo exacto de los efectos de T-2 Triol sigue sin estar claro.
    • Es probable que interactúe con componentes celulares, afectando la síntesis de proteínas y la función celular.
  • Comparación Con Compuestos Similares

    Comparison with Similar Trichothecenes

    Cytotoxicity

    Key Findings:

    • Ranking by Cytotoxicity (IC₅₀): In human liver carcinoma (HepG2) cells, cytotoxicity follows: T-2 ≈ HT-2 > NEO > T-2 Triol > T-2 Tetraol . Similar trends were observed in mitochondrial dehydrogenase (MTT) and total protein content (PC) assays. Mechanism: Hydroxylation at C-15 reduces toxicity by weakening interactions with ribosomal binding sites critical for protein synthesis inhibition .
    • Cell Line Variability:
      In porcine Leydig cells, the ranking shifts slightly: T-2 > HT-2 > this compound > NEO > T-2 Tetraol , highlighting cell-specific metabolic and receptor-binding differences .
    • Synergistic/Antagonistic Effects:
      this compound exhibits antagonistic effects in mixtures with HT-2 or T-2 at lower concentrations but additive effects at higher concentrations. This is attributed to structural steric hindrance affecting ribosomal binding .

    Table 1: Cytotoxicity of this compound and Related Compounds

    Compound IC₅₀ (HepG2) IC₅₀ (Porcine Leydig) Key Structural Features
    T-2 Toxin 0.01 μM 0.005 μM C-4/C-15 acetyl groups
    HT-2 Toxin 0.01 μM 0.008 μM C-4 hydroxyl, C-15 acetyl
    NEO 0.05 μM 0.02 μM C-4/C-8 hydroxyl groups
    This compound 0.1 μM 0.03 μM C-4/C-15 hydroxyl groups
    T-2 Tetraol 0.5 μM 0.05 μM C-4/C-8/C-15 hydroxyl groups

    Metabolic Pathways and Pharmacokinetics

    • Biotransformation:
      this compound is a primary metabolite of T-2 toxin in mammals, formed via hepatic cytochrome P450 (CYP450) and carboxylesterase activity . In humans, hydroxylation dominates over glucuronidation, with urinary this compound detected as a major biomarker .
    • Elimination Half-Life:
      • Swine: Plasma half-life of this compound (60.5–159 min) exceeds that of T-2 toxin (11.3–34.6 min) due to slower renal clearance .
      • Poultry: In broiler chickens, this compound exhibits rapid elimination (t₁/₂ = 9.6 min) and low tissue accumulation, contrasting with prolonged HT-2 retention .

    Table 2: Pharmacokinetic Parameters in Swine and Poultry

    Parameter T-2 Toxin (Swine) This compound (Swine) This compound (Poultry)
    Plasma t₁/₂ (min) 11.3–34.6 60.5–159 9.6
    Tissue Retention High (liver/kidney) Low (rapid excretion) Minimal (gut/liver)
    Urinary Excretion 2.41% 6.32% Not detected

    Structural and Functional Differences

    • Receptor Affinity:
      this compound and T-2 Tetraol exhibit higher P-glycoprotein (P-gp) transporter affinity than T-2 toxin, reducing bioavailability and enhancing detoxification .

    Table 3: Structural Modifications and Functional Outcomes

    Compound Hydroxylation Sites Key Functional Impact
    T-2 Toxin None High ribosome binding, strong JNK activation
    HT-2 Toxin C-4 Moderate toxicity, rapid conversion from T-2
    This compound C-4, C-15 Reduced receptor affinity, antagonistic effects
    T-2 Tetraol C-4, C-8, C-15 Lowest cytotoxicity, high P-gp affinity

    Environmental and Analytical Considerations

    • Stability:
      this compound is less stable under alkaline conditions than T-2 toxin, degrading into T-2 Tetraol in aqueous solutions (t₁/₂ = 11.7 h at pH 11.2) .
    • Detection in Food: Surveys show this compound is rarely detected in oats and cereals, likely due to rapid metabolism in contaminated grains .

    Actividad Biológica

    T-2 triol, a metabolite of the T-2 toxin produced by the fungus Fusarium sporotrichioides, is recognized for its significant biological activity, particularly its toxicity and effects on various biological systems. This article synthesizes current research findings on this compound, focusing on its biological activity, metabolic pathways, and implications for health in humans and animals.

    Overview of this compound

    This compound is formed through the hydroxylation of T-2 toxin and is part of a broader group of trichothecene mycotoxins. These compounds are known for their potent cytotoxic and immunotoxic effects across different species. The primary metabolic pathways for T-2 include hydrolysis, hydroxylation, and glucuronidation, leading to various metabolites such as HT-2 toxin and neosolaniol (NEO) .

    Biological Activity

    Cytotoxic Effects:
    this compound exhibits significant cytotoxicity primarily through the inhibition of protein synthesis. This effect is attributed to its interaction with the 60S ribosomal subunit, disrupting polypeptide chain initiation . The most affected tissues are those with high proliferation rates, including the gastrointestinal tract, skin, and bone marrow.

    Immunotoxicity:
    Research indicates that this compound can induce immunosuppression. For instance, studies have shown decreased leukocyte counts and increased susceptibility to infections in animals exposed to T-2 toxins . In a study involving rabbits, prolonged exposure resulted in liver cell damage and altered serum enzyme levels, highlighting its potential to affect immune function .

    Genotoxic Effects:
    this compound has been linked to genotoxicity as well. It can cause DNA damage through oxidative stress mechanisms, leading to disturbances in cell signaling pathways . This genotoxic potential raises concerns regarding long-term exposure in agricultural settings where these mycotoxins are prevalent.

    Case Studies

    • Poultry Studies:
      A notable case study reported on laying hens exposed to T-2 toxin showed a 22% reduction in egg production and increased incidence of oral lesions . These findings underscore the economic impact of this compound on poultry production.
    • Rodent Models:
      In Wistar rats exposed to varying doses of T-2 toxin, significant immunosuppressive effects were observed, including alterations in both humoral and cell-mediated immune responses . Additionally, cardiac tissue injury was documented following chronic exposure .
    • Human Exposure:
      Human biomonitoring studies have detected this compound and its glucoside forms in human samples, indicating potential dietary exposure risks from contaminated grains . The metabolic profile of these compounds remains an area requiring further investigation to understand their implications fully.

    Metabolic Pathways

    The metabolism of T-2 toxin involves several key pathways:

    Metabolite Pathway Biological Significance
    HT-2HydrolysisLess toxic than T-2; serves as a biomarker for exposure
    3′-OH-T-2HydroxylationMain product in certain species; potential biomarker
    3′-OH-HT-2HydroxylationPredominant in goats and swine; indicates species-specific metabolism
    T-2-3-glucuronideGlucuronidationConjugated form; may influence detoxification processes

    Q & A

    Basic Research Questions

    Q. How is T-2 triol identified and quantified in biological tissues, and what are the limitations of current analytical methods?

    • Methodology : this compound is quantified using HPLC-MS/MS with optimized parameters (e.g., linear equation: Y=7.38x51.8Y = 7.38x - 51.8, recovery rate: 97.0–102.0%) . However, in rat tissue studies, this compound often falls below detection limits due to rapid metabolism or instability, necessitating high-sensitivity instrumentation and validation with ELISA or secondary derivatization techniques .
    • Key Data :

    ParameterValue
    Detection Limit (HPLC-MS/MS)2 ng/mL
    Recovery Rate97.0–102.0%
    Correlation Coefficient (R²)0.9999

    Q. What is the metabolic relationship between T-2 toxin and this compound, and how does this impact toxicity assessments?

    • Methodology : this compound is a secondary metabolite formed via sequential deacetylation of T-2 toxin (T-2 → HT-2 → this compound → T-2 tetraol). Its lower toxicity (20x less toxic than T-2 toxin) suggests partial detoxification during metabolism. Studies use in vitro hepatocyte models and isotopic labeling to track hydroxylation and hydrolysis pathways .
    • Critical Insight : Interspecies differences exist; e.g., ruminants metabolize T-2 toxin more efficiently due to rumen microbiota, reducing this compound accumulation .

    Q. What pharmacokinetic parameters define this compound in avian models, and how do these inform experimental dosing?

    • Methodology : In broiler chickens, this compound exhibits a half-life (t1/2λzt_{1/2\lambda z}) of 9.6 minutes and peak plasma concentration (CmaxC_{max}) of 563 ng/mL. These parameters require serial blood sampling and LC-MS/MS validation to account for rapid clearance .

    Advanced Research Questions

    Q. Why are this compound and its derivatives inconsistently detected across tissue types, and how can experimental designs address this?

    • Methodology : In rat skeletal systems, this compound was undetectable despite confirmed T-2/HT-2 presence, likely due to rapid conversion to T-2 tetraol or tissue-specific efflux transporters. Researchers recommend:

    • Multi-tissue sampling with time-course analysis.
    • Use of stable isotope-labeled standards (e.g., 13C^{13}C-T-2 triol) to improve recovery rates .
      • Contradiction : Tenebrio molitor larvae studies detected this compound in degradation pathways, suggesting model-dependent variability .

    Q. How do microbial communities influence this compound formation, and what are implications for agricultural detoxification strategies?

    • Methodology : Soil bacteria (e.g., Bacillus spp.) and rat liver esterases convert T-2 toxin to this compound via carboxyl esterase activity . However, this does not fully detoxify the compound. Researchers use enrichment cultures and metagenomics to identify degradative pathways .
    • Key Finding : Microbial transformation rates vary; e.g., Fusarium spp. re-metabolize this compound, complicating bioremediation efforts .

    Q. What role does this compound play in the "masked mycotoxin" paradigm, and how can its bioavailability be assessed?

    • Methodology : this compound may form conjugates (e.g., glucosides) that evade detection but hydrolyze in vivo. To study this:

    • Use synthetic this compound glucoside (T2-G) and compare hydrolysis rates in vitro (e.g., simulated gastric fluid) and in vivo (rodent models).
    • Apply toxicokinetic modeling to estimate oral bioavailability and residual risks .

    Q. Methodological Best Practices

    • Experimental Design :
      • For pharmacokinetic studies, use cannulated animal models to enable continuous blood sampling and capture rapid clearance phases .
      • In metabolic studies, combine transcriptomic profiling (e.g., CYP3A46 in porcine hepatocytes) with targeted metabolite screening to resolve pathway ambiguities .
    • Data Triangulation : Validate findings via HPLC-MS/MS, ELISA, and in silico simulations to address detection limit challenges .

    Propiedades

    IUPAC Name

    [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DDAUKBBLCGQHIP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H30O7
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    382.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    97373-21-2, 34114-98-2
    Record name [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name T2 Triol
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0035396
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    T-2 triol
    Reactant of Route 2
    T-2 triol
    Reactant of Route 3
    Reactant of Route 3
    T-2 triol
    Reactant of Route 4
    T-2 triol
    Reactant of Route 5
    Reactant of Route 5
    T-2 triol
    Reactant of Route 6
    T-2 triol

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.